3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the bonds and introduce the functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The carboxylic acid group would make one end of the molecule polar, potentially allowing it to participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a carboxylic acid group could make it somewhat soluble in water, while the aromatic rings would increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
DFT and TD-DFT/PCM Calculations : A study focused on the structural parameters and spectroscopic characterization of similar quinoline derivatives, highlighting their potential in biological applications and corrosion inhibition (Wazzan et al., 2016).
Synthesis and Structure Elucidation : Research on novel 3-quinolinecarboxylic acid derivatives, characterized by specific substitutions, provides insights into their chemotherapeutic potential (Frigola et al., 1987).
NMR Studies : Derivatives of 3-Quinolinecarboxylic Acid with specific oxygen substitutions have been synthesized and characterized, providing a basis for further exploration of their chemical properties (Link et al., 1982).
Catalytic and Chemical Applications
Oxorhenium(V) Complexes : Studies on oxorhenium(V) complexes involving quinoline and isoquinoline carboxylic acids reveal their potential applications in catalytic epoxidation reactions (Machura et al., 2013).
Synthesis of Thienoquinolines : The synthesis of novel heterocyclo-thienoquinoline derivatives showcases the diverse potential of quinolinecarboxylic acid derivatives in chemical synthesis (Awad et al., 1991).
Photovoltaic Properties : Investigations into the photovoltaic properties of quinoline derivatives suggest their applicability in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Medicinal Chemistry and Biological Studies
Anticancer Activity : Research on quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents, particularly through apoptotic DNA fragmentation (Bhatt et al., 2015).
Antimicrobial Agents : A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antimicrobial agents reveals their efficacy against various microorganisms (Agui et al., 1977).
Molecular Modeling and Design : The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety, including DFT, NBO, and vibrational studies, demonstrate their potential as anticancer agents (Awad et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWYYOEZYFXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-2-phenyl-4-quinolinecarboxylic acid |
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